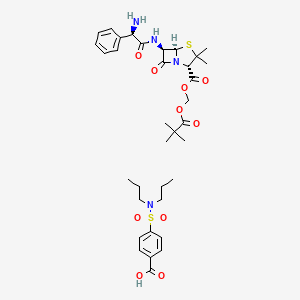

Pivampicillin probenate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

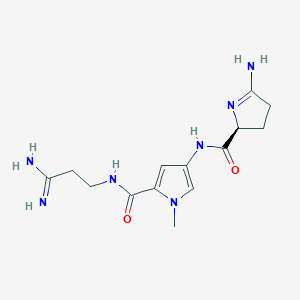

Pivampicillin Probenate is the probenate salt form of pivampicillin, a semisynthetic, orally active pivalate ester of ampenicillin with antibacterial activity. Upon absorption, pivampicillin is hydrolyzed into its active form ampicillin by esterases. Ampicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and eventually causing cell lysis.

Applications De Recherche Scientifique

Enhanced Bioavailability and Efficacy

- Pivampicillin, a derivative of ampicillin, enhances the oral bioavailability of ampicillin due to its greater lipophilicity compared to ampicillin. This increased bioavailability facilitates the use of pivampicillin in treating infections, as shown in studies where pivampicillin was absorbed more efficiently from the gastrointestinal tract than ampicillin, providing higher serum concentrations and improved efficacy (Roholt, Nielsen, & Kristensen, 1974).

Treatment of Infections

- Pivampicillin has been shown to be effective in treating various infections, including uncomplicated gonorrhea. Clinical trials have demonstrated its efficacy, with high bacteriological cure rates in patients treated with pivampicillin. This suggests its potential as an alternative to traditional treatments in certain infections (Alausa, Osoba, & Sogbetun, 1976).

Intracellular Release and Transport

- Studies using polarized Caco-2 cells have examined the handling of pivampicillin and the release of ampicillin from it by the intestinal epithelium. Pivampicillin shows a fast accumulation of ampicillin and transport toward the basolateral medium, indicating its efficient processing and transport within cells. This finding is crucial for understanding how pivampicillin works at the cellular level and its potential applications in targeted drug delivery (Chanteux, Van Bambeke, Mingeot-Leclercq, & Tulkens, 2005).

Cellular Handling and Membrane Penetration

- Research has also focused on understanding the cellular pharmacokinetics of pivampicillin. Studies have compared its cell handling, membrane-binding properties, and membrane penetration with other drugs, providing insights into its unique pharmacological properties. This research aids in the development of more effective drug delivery systems using pivampicillin (Chanteux, Paternotte, Mingeot-Leclercq, Brasseur, Sonveaux, & Tulkens, 2003).

Pharmacokinetics and Drug Interactions

- The pharmacokinetics of pivampicillin, particularly its interaction with other drugs like probenecid, has been a subject of study. Understanding these interactions is essential for optimizing its use in various therapeutic contexts and for potential combination therapies (Kampffmeyer, Hartmann, Metz, Breault, Skeggs, Till, & Weidner, 1975).

Propriétés

Numéro CAS |

42190-91-0 |

|---|---|

Nom du produit |

Pivampicillin probenate |

Formule moléculaire |

C35H48N4O10S2 |

Poids moléculaire |

748.9 g/mol |

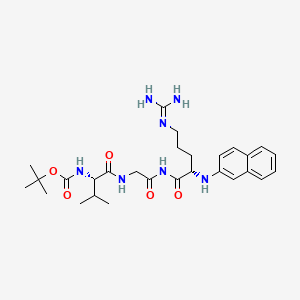

Nom IUPAC |

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-(dipropylsulfamoyl)benzoic acid |

InChI |

InChI=1S/C22H29N3O6S.C13H19NO4S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12;1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26);5-8H,3-4,9-10H2,1-2H3,(H,15,16)/t13-,14-,15+,18-;/m1./s1 |

Clé InChI |

LKZFWYIOFQDUMO-GLCLSGQWSA-N |

SMILES isomérique |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C |

SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C |

SMILES canonique |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C |

Autres numéros CAS |

42190-91-0 |

Synonymes |

MK 356 pivampicillin probenate |

Origine du produit |

United States |

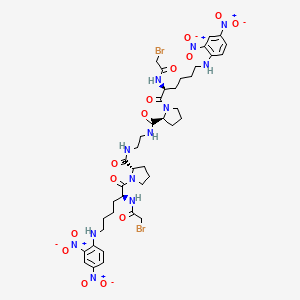

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2h-Pyrido[4,3-b]indol-2-ol](/img/structure/B1206655.png)

![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-(4-chlorophenyl)phenol](/img/structure/B1206671.png)